molecular formula C19H14ClNO2 B5623596 3-chlorophenyl diphenylcarbamate

3-chlorophenyl diphenylcarbamate

Cat. No.: B5623596
M. Wt: 323.8 g/mol
InChI Key: OBJHYLDYUULVTP-UHFFFAOYSA-N
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Description

3-chlorophenyl diphenylcarbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a chlorophenyl group and two phenyl groups attached to a carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chlorophenyl diphenylcarbamate typically involves the reaction of 3-chlorophenol with diphenylcarbamoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The general reaction scheme is as follows:

3-chlorophenol+diphenylcarbamoyl chloride3-chlorophenyl diphenylcarbamate+HCl\text{3-chlorophenol} + \text{diphenylcarbamoyl chloride} \rightarrow \text{this compound} + \text{HCl} 3-chlorophenol+diphenylcarbamoyl chloride→3-chlorophenyl diphenylcarbamate+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and solvents that can be easily recycled is also common to make the process more sustainable and cost-effective.

Chemical Reactions Analysis

Types of Reactions

3-chlorophenyl diphenylcarbamate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the chlorophenyl group can be substituted by other nucleophiles.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield 3-chlorophenol and diphenylamine.

    Oxidation and Reduction: The phenyl groups can undergo oxidation or reduction reactions, although these are less common.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

    Hydrolysis: Acidic or basic aqueous solutions are used for hydrolysis.

    Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.

Major Products Formed

    Substitution: Products depend on the nucleophile used.

    Hydrolysis: 3-chlorophenol and diphenylamine.

    Oxidation/Reduction: Various oxidized or reduced phenyl derivatives.

Scientific Research Applications

3-chlorophenyl diphenylcarbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the production of polymers and other materials due to its stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-dichlorophenyl diphenylcarbamate
  • 3-chlorophenyl methylcarbamate
  • 3-chlorophenyl ethylcarbamate

Comparison

3-chlorophenyl diphenylcarbamate is unique due to the presence of two phenyl groups attached to the carbamate moiety, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different solubility, stability, and interaction with biological targets, making it a valuable compound for specific applications.

Properties

IUPAC Name

(3-chlorophenyl) N,N-diphenylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClNO2/c20-15-8-7-13-18(14-15)23-19(22)21(16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBJHYLDYUULVTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)OC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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